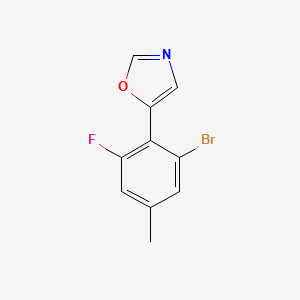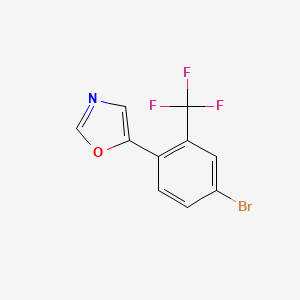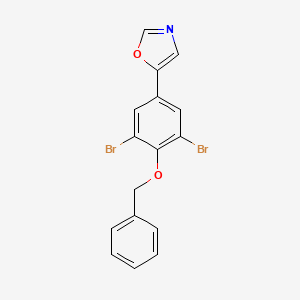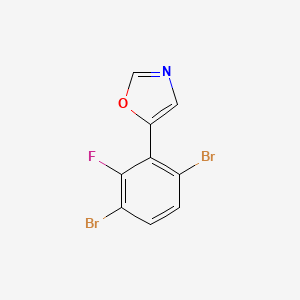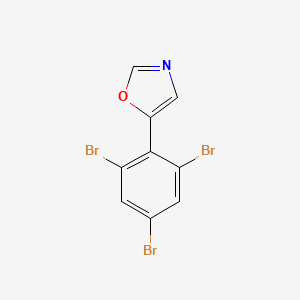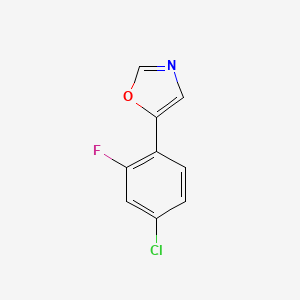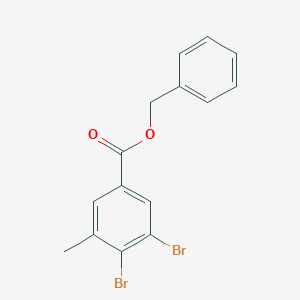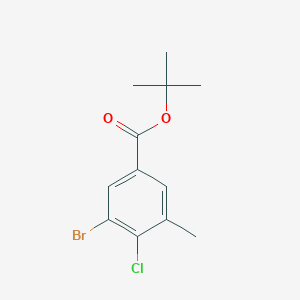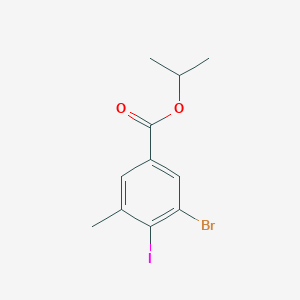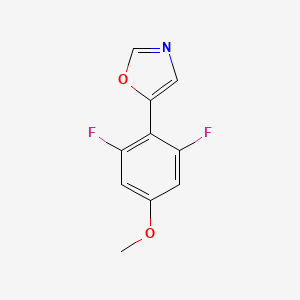
Propan-2-yl 3,4-dibromo-5-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3,4-dibromo-5-methylbenzoate is a chemical compound with the molecular formula C11H12Br2O2 and a molecular weight of 336.02 . Its IUPAC name is isopropyl 3,4-dibromo-5-methylbenzoate . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12Br2O2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Neurogenesis Enhancement
One application of compounds structurally similar to Propan-2-yl 3,4-dibromo-5-methylbenzoate is in the enhancement of neurogenesis. For instance, derivatives of P7C3, a compound related in structural complexity, have shown potential in increasing neurogenesis in rat neural stem cells (NSCs) without inducing astrocytogenesis during NSC differentiation. This suggests that such compounds could play a role in promoting the formation of new neurons, which is crucial for brain repair and regeneration processes (Shin et al., 2015).
Antiviral and Anticancer Activities
Furthermore, carbazole derivatives, sharing a similar level of molecular complexity, have demonstrated multipotent properties, including strong anti-prion, anti-colon cancer, and anti-influenza virus activities. These findings indicate a broad spectrum of potential therapeutic applications for compounds with complex structures like this compound, suggesting their use in targeting multiple diseases without significant toxicity (Yamashita et al., 2020).
Molecular Aggregation Studies
Another area of research application is in the study of molecular aggregation, where compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol have been investigated. These studies shed light on how structural variations in compounds influence their aggregation behavior in different solvents, which is critical for understanding their physical properties and interactions at the molecular level (Matwijczuk et al., 2016).
Synthetic Methodologies
Research has also delved into the synthesis of complex molecules, where novel approaches have been developed for creating alkyl 4,5-dibromo-2-methylbenzoate derivatives. These synthetic strategies are crucial for the development of new pharmaceuticals and materials, showcasing the diverse applications of compounds with intricate structures (Gauna et al., 2008).
Safety and Hazards
The safety information for Propan-2-yl 3,4-dibromo-5-methylbenzoate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Eigenschaften
IUPAC Name |
propan-2-yl 3,4-dibromo-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYZVZTMRCASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

